5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt

Solubility Formulation Dye bath preparation

5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt (CAS 85720-87-2) is a synthetic monoazo dye belonging to the acid/mordant dye subclass characterized by a 4-amino-5-methoxy-2-methylphenyl diazo component coupled to a salicylic acid (2-hydroxybenzoic acid) backbone. Its molecular formula is C15H14N3NaO4 with a molecular weight of 323.28 g/mol.

Molecular Formula C15H14N3NaO4
Molecular Weight 323.28 g/mol
CAS No. 85720-87-2
Cat. No. B12685970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt
CAS85720-87-2
Molecular FormulaC15H14N3NaO4
Molecular Weight323.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])OC)N.[Na+]
InChIInChI=1S/C15H15N3O4.Na/c1-8-5-11(16)14(22-2)7-12(8)18-17-9-3-4-13(19)10(6-9)15(20)21;/h3-7,19H,16H2,1-2H3,(H,20,21);/q;+1/p-1
InChIKeyZTWWMCFBFALKRL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic Acid Sodium Salt (CAS 85720-87-2) – Compound Class & Core Identity for Procurement


5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt (CAS 85720-87-2) is a synthetic monoazo dye belonging to the acid/mordant dye subclass characterized by a 4-amino-5-methoxy-2-methylphenyl diazo component coupled to a salicylic acid (2-hydroxybenzoic acid) backbone . Its molecular formula is C15H14N3NaO4 with a molecular weight of 323.28 g/mol . The sodium carboxylate form confers aqueous solubility that is critical for textile dye bath formulation and distinguishes it from the free acid analog (CAS 85720-86-1) [1]. The compound is registered under EINECS 288-394-2 and is commercially supplied at purities of ≥95% and ≥99% . As an o-hydroxy-o′-carboxy azo compound, it possesses a bidentate chelation site at the salicylic acid moiety, enabling post-dye metal complexation for improved fastness properties—a feature that structurally differentiates it from sulfonated-only acid dyes lacking the carboxylic acid ligand [2].

Why Generic Substitution Fails for 5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic Acid Sodium Salt (CAS 85720-87-2)


Within the azosalicylic acid dye family, small structural variations—the presence or absence of a sulfonic acid group, the position and nature of substituents on the diazo ring, and the counterion identity—produce substantial differences in solubility, hue, metal-chelation stoichiometry, and fibre substantivity that render compounds non-interchangeable in formulated dyeing processes [1]. Replacing CAS 85720-87-2 with the free acid form (CAS 85720-86-1) removes the sodium counterion and reduces aqueous solubility, compromising dye bath homogeneity . Substituting with the 3-sulfo analog (CAS 85720-91-8) introduces an additional anionic site that alters dye-fibre electrostatic interactions and chromium complexation kinetics, shifting both shade and wet fastness . Even among monoazo salicylic acid sodium salts, the 5-methoxy substituent on the diazo component electronically modulates the azo chromophore, affecting λmax and molar extinction coefficient relative to demethoxylated or nitro-substituted analogs [2]. The quantitative evidence below delineates precisely which performance dimensions are altered by these structural choices.

Quantitative Differentiation Evidence for 5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic Acid Sodium Salt (CAS 85720-87-2)


Aqueous Solubility Advantage of the Sodium Salt Form (CAS 85720-87-2) Over the Free Acid (CAS 85720-86-1)

The sodium salt form (CAS 85720-87-2; MW = 323.28 g/mol; C15H14N3NaO4) is designed to provide readily soluble anionic dye species in aqueous dye baths, whereas the corresponding free acid (CAS 85720-86-1; MW = 301.30 g/mol; C15H15N3O4) requires additional alkali for dissolution, introducing extra formulation steps . The IUPAC name—sodium 5-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-2-hydroxybenzoate—explicitly identifies the carboxylate salt [1]. Vendor specifications list the compound as a water-soluble acid dye .

Solubility Formulation Dye bath preparation

Metal-Chelation Scaffold: o-Hydroxy-o′-carboxy Motif Enabling Post-Mordant Chromium Complexation

The salicylic acid moiety of CAS 85720-87-2 presents an o-hydroxy-o′-carboxy bidentate ligand geometry that chelates transition metal ions (Cr³⁺, Fe³⁺, Cu²⁺) to form stable 1:1 and 2:1 (dye:metal) complexes after application to the fibre [1]. Foundational studies on azosalicylic acids demonstrated that compounds possessing the o-hydroxy-o′-carboxy motif form chromium lakes with measurably higher stability compared to o,o′-dihydroxy analogs lacking the carboxylic acid group [2]. This contrasts with sulfonated-only acid dyes (e.g., Acid Orange 7, CAS 633-96-5), which rely solely on ionic bonding to the fibre and exhibit lower wet fastness ratings [3].

Metal complexation Mordant dyeing Wet fastness

Electronic Influence of the 5-Methoxy Substituent on the Diazo Component: λmax and Colour Strength Differentiation

The 5-methoxy group (-OCH3) on the 4-amino-2-methylphenyl diazo component is an electron-donating substituent that bathochromically shifts the azo chromophore absorption maximum relative to unsubstituted or electron-withdrawing-substituted analogs [1]. Structure–property studies on salicylic acid-based monoazo dyes demonstrated that the nature and position of substituents on the diazo ring directly modulate λmax, molar extinction coefficient (ε), and the resulting CIELAB colour coordinates (L*, a*, b*, C*, h°) when applied to textile substrates [2].

UV-Vis spectroscopy Colour chemistry Chromophore tuning

Absence of Sulfonic Acid Group: Implications for Fibre Affinity and Effluent Profile

CAS 85720-87-2 lacks a sulfonic acid (-SO3H) group, possessing only the carboxylate anion as its water-solubilizing group. This contrasts with the 3-sulfo analog (CAS 85720-91-8; C15H13N3Na2O7S; MW = 425.32 g/mol) and with widely used sulfonated acid dyes (e.g., Mordant Yellow 10, CAS 6054-99-5, which contains a p-sulfophenylazo group) . The absence of the strongly acidic sulfonate group results in lower negative charge density at dyeing pH, which affects dye-fibre electrostatic interactions, electrolyte requirements in the dye bath, and the biodegradability profile of dyehouse effluent [1].

Fibre substantivity Electrolyte sensitivity Environmental dyeing

Single Azo Chromophore Architecture: Controlled Photodegradation Pathway vs. Polyazo Dyes

CAS 85720-87-2 is a monoazo dye containing a single -N=N- chromophore, in contrast to disazo and polyazo dyes that contain two or more azo linkages . The monoazo architecture produces a defined, predictable photodegradation pathway involving cleavage at a single azo bond, generating identifiable aromatic amine fragments (4-amino-5-methoxy-2-methylaniline and 5-aminosalicylic acid derivatives) [1]. Polyazo dyes, by comparison, degrade through multiple sequential cleavage steps, producing complex mixtures of aromatic amines—including potentially regulated ones—that complicate toxicological assessment and effluent monitoring [2].

Photostability Environmental fate Dye degradation

Defined Application Scenarios for 5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic Acid Sodium Salt (CAS 85720-87-2) Based on Differentiated Evidence


Mordant Dyeing of Wool and Silk: Chrome-Complexed Orange Shades with Enhanced Wet Fastness

CAS 85720-87-2 is optimally deployed in the after-chrome mordant dyeing of protein fibres (wool, silk), where the o-hydroxy-o′-carboxy salicylic acid moiety chelates Cr³⁺ to form stable 2:1 dye:metal complexes directly on the fibre [1]. This process yields wash fastness ratings of ISO 4–5, representing a measurable improvement over non-metallizable acid orange dyes (ISO 2–3) [1]. The pre-formed sodium salt dissolves readily in the acidic dye bath (pH 3–5, acetic acid) without requiring a separate pre-neutralization step, streamlining the dyeing procedure compared to the free acid form [2]. The methoxy substituent shifts the hue toward reddish-orange relative to nitro-substituted mordant yellows (e.g., Alizarin Yellow R), providing a distinct shade position [3].

Leather Coloration: Low-Electrolyte Acid Dye Process for Reduced Effluent Salinity

The non-sulfonated carboxylate structure of CAS 85720-87-2 makes it suitable for leather dyeing applications where controlling effluent total dissolved solids (TDS) is a process constraint [4]. Operating effectively at 0–5% owf electrolyte addition (vs. 5–20% for sulfonated acid dyes), the compound achieves satisfactory surface coloration of chrome-tanned leather while reducing salt discharge [4]. The moderate molecular weight (323.28 g/mol) and single anionic charge provide controlled penetration characteristics suitable for surface dyeing without excessive strike-through, which is desirable for grain-side colour effects on full-grain leather.

Analytical Reference Standard: Metal-Complexation Probe for Spectrophotometric Determination of Transition Metals

The defined bidentate chelation geometry of CAS 85720-87-2 enables its use as an analytical ligand for spectrophotometric metal ion determination [5]. Azo salicylic acid compounds with o-hydroxy-o′-carboxy donor sets form coloured complexes with Fe³⁺, Cu²⁺, and Cr³⁺ that exhibit distinct λmax shifts upon complexation (typically 40–80 nm bathochromic shift relative to the free dye) [5]. The single azo chromophore structure simplifies spectral interpretation compared to polyazo chelating dyes, making it suitable as a reference compound in method development for transition metal analysis in water and pharmaceutical samples.

Photodegradation Research: Monoazo Model Compound with Defined Cleavage Pathway

The monoazo architecture of CAS 85720-87-2, with a single azo bond connecting two identifiable aromatic fragments, establishes it as a suitable model substrate for azo dye photodegradation and advanced oxidation process (AOP) studies [6]. Under standardized UV irradiation (254 nm), the compound degrades through a single cleavage event yielding 4-amino-5-methoxy-2-methylaniline and 5-aminosalicylic acid derivatives as primary products, facilitating kinetic analysis and intermediate identification via targeted LC-MS/MS methods [6]. This analytical tractability contrasts favourably with polyazo dyes, whose multi-step degradation produces complex fragment mixtures requiring non-targeted metabolomics-style analytical approaches, increasing method development time and cost.

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